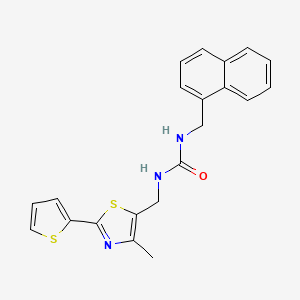

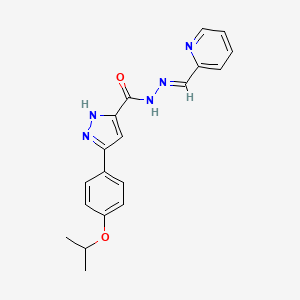

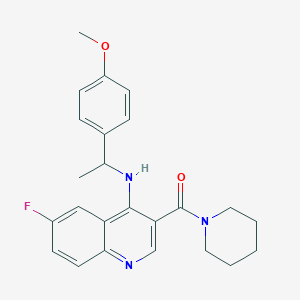

2-(6-oxopyridazin-1(6H)-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(6-oxopyridazin-1(6H)-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H14N4O2S and its molecular weight is 326.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

- Synthesis of Pyridazin-3-one Derivatives: A novel class of pyridazin-3-one derivatives, including 6-acetyl-3-oxopyridazine derivatives, was synthesized. These compounds showed potential in forming azolo[1,5-a]pyrimidine derivatives and 1,8-naphthyridine derivatives, indicating their utility in diverse chemical syntheses (Ibrahim & Behbehani, 2014).

Potential Pharmaceutical Applications

- Antimicrobial Activity: Synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives from citrazinic acid demonstrated significant antimicrobial activities. This indicates potential applications in developing new antibacterial and antifungal agents (Hossan et al., 2012).

- Anticancer Activity: A series of 3(2h)-one pyridazinone derivatives were synthesized and evaluated for antioxidant activity, showing potential in anticancer treatments. Molecular docking studies supported their efficacy (Mehvish & Kumar, 2022).

Biochemical and Medicinal Chemistry Studies

- Metabolic Activation and Protein Binding: A study on the metabolic activation of a pyrazinone-containing thrombin inhibitor highlighted extensive metabolic activation of the pyrazinone ring system. This research aids in understanding the metabolic pathways and designing inhibitors with reduced reactive intermediate formation (Singh et al., 2003).

Miscellaneous Applications

- Corrosion Inhibition: Research on the substitution of an oxygen atom by sulfur in a pyridazinic molecule demonstrated increased efficiency in inhibiting steel corrosion in an acidic medium. This suggests potential applications in material science and corrosion prevention (Bouklah et al., 2004).

Mecanismo De Acción

Target of Action

The primary target of this compound is the Thyroid Hormone Receptor β (THR-β) . The THR-β is a nuclear receptor that binds thyroid hormone and plays a crucial role in regulating metabolic processes in the body.

Mode of Action

The compound acts as a highly selective agonist for the Thyroid Hormone Receptor β . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the THR-β, activating it and initiating a series of biochemical reactions.

Pharmacokinetics

The compound’s solid forms, co-crystals, salts, and amorphous solid dispersions have been studied , suggesting that different formulations may have different pharmacokinetic properties.

Result of Action

The activation of the Thyroid Hormone Receptor β by the compound can lead to various molecular and cellular effects. For instance, it has been associated with the treatment of dyslipidemia , a condition characterized by abnormal amounts of lipids in the blood .

Propiedades

IUPAC Name |

2-(6-oxopyridazin-1-yl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c21-14(10-20-15(22)4-2-7-19-20)18-9-12-3-1-6-17-16(12)13-5-8-23-11-13/h1-8,11H,9-10H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKZASSZEQXGEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)CN3C(=O)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2483876.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-(tert-butyl)phenyl)methanone oxalate](/img/structure/B2483879.png)

![2-amino-4-(3,4-dichlorophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2483880.png)

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2483891.png)

![N-(3-bromophenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2483894.png)